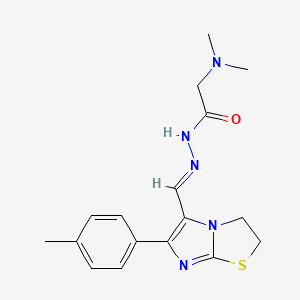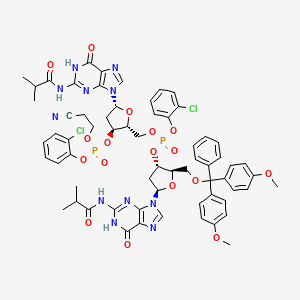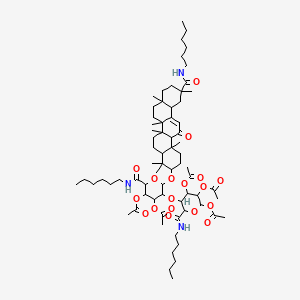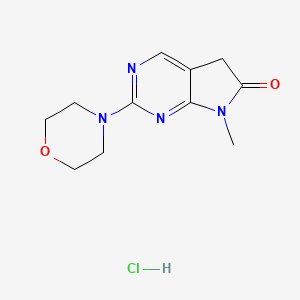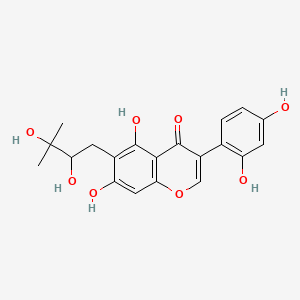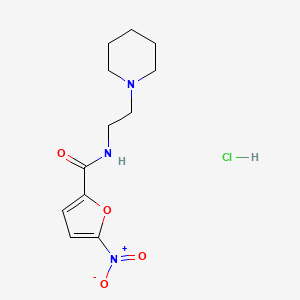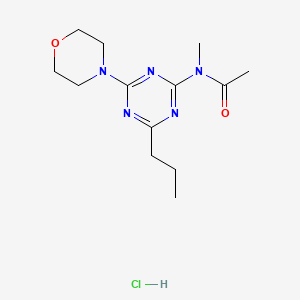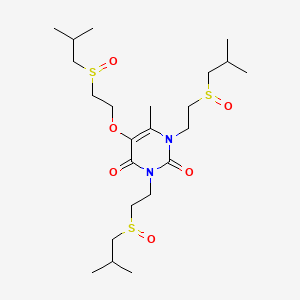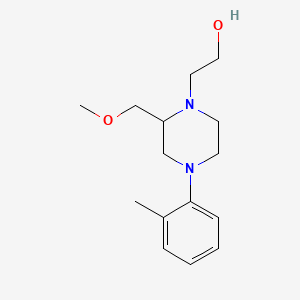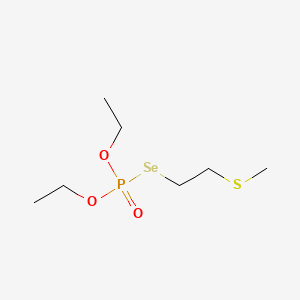
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a selenium atom bonded to a phosphorus atom, with diethyl and methylthioethyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester typically involves the reaction of diethyl phosphite with a selenium-containing reagent, such as selenium dioxide or elemental selenium, in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce a variety of phosphoroselenoic acid derivatives.
Applications De Recherche Scientifique
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known antioxidant properties.
Industry: It may be used in the development of advanced materials, such as selenium-containing polymers or catalysts.
Mécanisme D'action
The mechanism by which phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoroselenoic acid, O,O-diethyl Se-(2-oxopropyl) ester
- Phosphoroselenoic acid, O,O-diethyl Se-[2-(ethylthio)ethyl] ester
Comparison
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester is unique due to the presence of the methylthioethyl group, which can influence its reactivity and interactions compared to other similar compounds
Propriétés
Numéro CAS |
119015-23-5 |
|---|---|
Formule moléculaire |
C7H17O3PSSe |
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
1-diethoxyphosphorylselanyl-2-methylsulfanylethane |
InChI |
InChI=1S/C7H17O3PSSe/c1-4-9-11(8,10-5-2)13-7-6-12-3/h4-7H2,1-3H3 |
Clé InChI |
ODVFHLFSEJHRBM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)[Se]CCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


